molecular formula C13H18N4O3S B2905886 4-((5-cyanopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 1428373-08-3

4-((5-cyanopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2905886
CAS No.: 1428373-08-3
M. Wt: 310.37
InChI Key: HNDHQQAETBYEPZ-UHFFFAOYSA-N
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Description

“4-((5-cyanopyridin-2-yl)oxy)benzoic acid” is a chemical compound with the CAS Number: 1093641-47-4 . It has a molecular weight of 240.22 and its molecular formula is C13H8N2O3 .


Molecular Structure Analysis

The InChI code for “4-((5-cyanopyridin-2-yl)oxy)benzoic acid” is 1S/C13H8N2O3/c14-7-9-1-6-12 (15-8-9)18-11-4-2-10 (3-5-11)13 (16)17/h1-6,8H, (H,16,17) .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of the compound “4-((5-cyanopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide” are currently unknown. The compound is structurally similar to "4-[(5-cyanopyridin-2-yl)oxy]benzoic acid"

Mode of Action

Based on its structural similarity to "4-[(5-cyanopyridin-2-yl)oxy]benzoic acid" , it may interact with its targets through similar mechanisms, such as binding to active sites or allosteric sites of proteins or enzymes, thereby modulating their activity.

Properties

IUPAC Name

4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c1-16(2)21(18,19)17-7-5-12(6-8-17)20-13-4-3-11(9-14)10-15-13/h3-4,10,12H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDHQQAETBYEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)OC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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